4-[(Pyrrolidin-3-yl)methyl]quinoline
Description
4-[(Pyrrolidin-3-yl)methyl]quinoline is a quinoline derivative featuring a pyrrolidine substituent at the 4-position of the quinoline core, with a methyl group bridging the pyrrolidine and quinoline moieties.
Properties
CAS No. |
1337460-25-9 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(6-8-16-14)9-11-5-7-15-10-11/h1-4,6,8,11,15H,5,7,9-10H2 |
InChI Key |
HRTJEJIRWCDIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another approach is the organocatalyzed tandem reaction involving azaarenes and α,β-unsaturated aldehydes, which proceeds through a Michael addition followed by cycloaddition and aromatization .
Industrial Production Methods
Industrial production methods for 4-[(Pyrrolidin-3-yl)methyl]quinoline are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)methyl]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine group in this compound provides conformational flexibility and basicity, which may improve blood-brain barrier penetration compared to rigid aromatic substituents (e.g., pyridine in ).
- Chlorine or fluorine substituents (e.g., in ) enhance lipophilicity and metabolic stability, whereas the pyrrolidine-methyl group balances solubility and binding affinity .
Physicochemical and Pharmacokinetic Properties
- LogP: Predicted LogP for this compound is ~2.5 (lower than chlorinated quinolines but higher than pyridine derivatives ), indicating moderate blood-brain barrier penetration.
- Solubility: The pyrrolidine moiety enhances aqueous solubility (estimated 0.5–1.2 mg/mL) compared to fully aromatic quinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
